molecular formula C26H33NO14 B080205 Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate CAS No. 14364-68-2

Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate

Cat. No. B080205
CAS RN: 14364-68-2
M. Wt: 583.5 g/mol
InChI Key: XMOPCRVAXHIYBW-VHBKMNRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate, also known as Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate, is a useful research compound. Its molecular formula is C26H33NO14 and its molecular weight is 583.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14364-68-2

Product Name

Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate

Molecular Formula

C26H33NO14

Molecular Weight

583.5 g/mol

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate

InChI

InChI=1S/C26H33NO14/c1-14(28)35-13-20-21(38-15(2)29)22(39-16(3)30)23(40-17(4)31)25(41-20)36-12-19(24(32)34-5)27-26(33)37-11-18-9-7-6-8-10-18/h6-10,19-23,25H,11-13H2,1-5H3,(H,27,33)/t19-,20+,21-,22-,23+,25+/m0/s1

InChI Key

XMOPCRVAXHIYBW-VHBKMNRISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

synonyms

N-[[(Benzyl)oxy]carbonyl]-3-[(2-O,3-O,4-O,6-O-tetraacetyl-β-D-galactopyranosyl)oxy]-L-alanine methyl ester

Origin of Product

United States

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